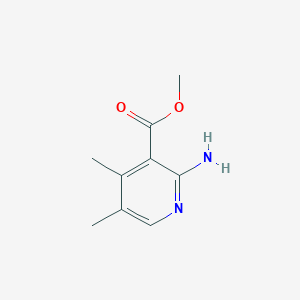
4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-ethylphenyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Its chemical formula is
C18H14N4OS
, and it has a molecular weight of approximately 342.39 g/mol . - The compound’s structure consists of a thiazine ring (containing sulfur and nitrogen atoms) fused with a quinoxaline ring (containing nitrogen and carbon atoms).
4H-1,3-Thiazino[5,6-b]quinoxalin-4-one, 2-((4-ethylphenyl)amino)-: is a heterocyclic compound with a fused thiazine and quinoxaline ring system.
Méthodes De Préparation
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of 2-aminobenzylamine with 2-cyanoacetamide, followed by cyclization to form the thiazinoquinoxalinone ring system.
Reaction Conditions: Specific reaction conditions may vary, but typically involve refluxing the reactants in appropriate solvents with acid catalysts.
Industrial Production: Industrial-scale production methods are not widely documented, as this compound is primarily of interest in research and development.
Analyse Des Réactions Chimiques
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on reaction conditions and substituents. Detailed studies are needed to identify major products.
Applications De Recherche Scientifique
Biology and Medicine: Limited research suggests potential bioactivity, but further investigations are required. It may serve as a scaffold for drug development.
Industry: Its industrial applications are not well-established due to its relative novelty.
Mécanisme D'action
- The compound’s mechanism of action remains largely unexplored. It may interact with cellular targets or pathways, but specific details are lacking.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other heterocyclic compounds with fused ring systems, such as quinoxalines, thiazines, and related analogs.
Uniqueness: Its unique structure arises from the fusion of thiazine and quinoxaline rings, providing opportunities for novel properties and applications.
Propriétés
Numéro CAS |
154371-13-8 |
|---|---|
Formule moléculaire |
C18H14N4OS |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
2-(4-ethylanilino)-[1,3]thiazino[5,6-b]quinoxalin-4-one |
InChI |
InChI=1S/C18H14N4OS/c1-2-11-7-9-12(10-8-11)19-18-22-16(23)15-17(24-18)21-14-6-4-3-5-13(14)20-15/h3-10H,2H2,1H3,(H,19,22,23) |
Clé InChI |
NCPYZMUNDOLMHQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)NC2=NC(=O)C3=NC4=CC=CC=C4N=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Difluoromethoxy)-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B13134591.png)













